

Application Notes and Protocols: HIV-IN-5 Assay Development and Validation

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Human Immunodeficiency Virus (HIV) remains a significant global health challenge. The HIV integrase (IN) enzyme is a critical component of the viral replication cycle, responsible for inserting the viral DNA into the host cell's genome. This process is essential for the establishment of a productive and persistent infection. As such, HIV integrase has emerged as a key target for antiretroviral therapy. **HIV-IN-5** is a novel small molecule inhibitor designed to specifically target the strand transfer activity of HIV integrase. These application notes provide detailed protocols for the development and validation of both biochemical and cell-based assays to characterize the activity of **HIV-IN-5** and similar compounds.

Biochemical Assay: HIV-1 Integrase Strand Transfer Assay

This biochemical assay is designed to quantitatively measure the inhibition of the strand transfer step of HIV-1 integration catalyzed by the integrase enzyme. The assay is adaptable for high-throughput screening (HTS) of potential inhibitors.

Signaling Pathway of HIV Integrase Catalytic Activity and Inhibition

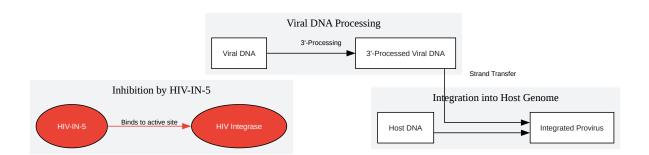


Methodological & Application

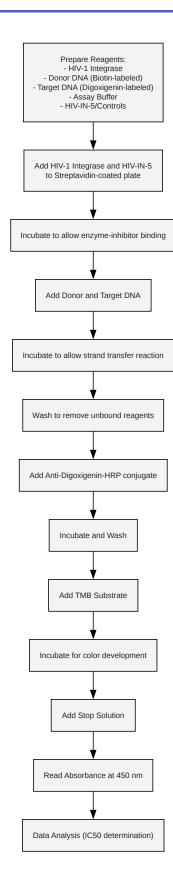
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The HIV integrase enzyme catalyzes two key reactions: 3'-processing and strand transfer. In the 3'-processing step, the integrase removes a dinucleotide from each 3' end of the viral DNA. Subsequently, in the strand transfer step, the processed 3' ends of the viral DNA are covalently joined to the host cell's DNA.[1] **HIV-IN-5** and other integrase strand transfer inhibitors (INSTIs) act by binding to the active site of the integrase-viral DNA complex, preventing the subsequent binding and integration into the host DNA.[1]

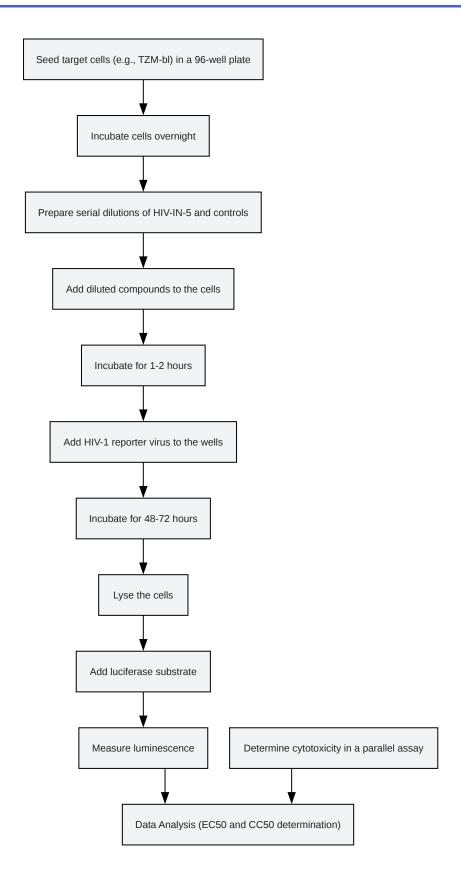












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References

- 1. Progress in HIV-1 Integrase Inhibitors: A Review of their Chemical Structure Diversity -PMC [pmc.ncbi.nlm.nih.gov]
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